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Compound of Interest

Compound Name: Fmoc-Aph(Cbm)-OH

Cat. No.: B1337304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-Aph(Cbm)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-(carbamoylamino)-L-

phenylalanine, is a specialized amino acid derivative crucial for the synthesis of complex

peptide-based therapeutics.[1][2] Its unique structure, featuring a carbamoyl group on the

phenyl ring, imparts desirable properties for drug design, including enhanced biological activity

and metabolic stability. This document provides detailed application notes and experimental

protocols for the effective utilization of Fmoc-Aph(Cbm)-OH in drug discovery and

development, with a focus on its role in the synthesis of Gonadotropin-Releasing Hormone

(GnRH) antagonists and its potential application in the design of Dipeptidyl Peptidase-4 (DPP-

4) inhibitors.

Physicochemical Properties and Handling
Fmoc-Aph(Cbm)-OH is a white to off-white powder with a molecular weight of 445.47 g/mol .

[2] It is soluble in organic solvents commonly used in peptide synthesis, such as

dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). For optimal stability, it should be

stored at 2-8°C.
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Property Value Reference

Molecular Formula C25H23N3O5 [2]

Molecular Weight 445.47 g/mol [2]

Appearance White to off-white powder

Purity (HPLC) ≥98% Commercially available data

Melting Point 198-203 °C

Solubility Soluble in DMF, NMP, DMSO General knowledge

Storage 2-8°C General knowledge

Application 1: Synthesis of Gonadotropin-Releasing
Hormone (GnRH) Antagonists
Fmoc-Aph(Cbm)-OH is a key building block in the solid-phase peptide synthesis (SPPS) of

GnRH antagonists, such as Degarelix. These peptides are used in the treatment of hormone-

dependent cancers like prostate cancer by suppressing testosterone levels. The carbamoyl

group on the phenylalanine residue at position 6 of Degarelix is critical for its biological activity.
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Mechanism of action of Degarelix, a GnRH antagonist.
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Experimental Protocol: Solid-Phase Synthesis of a
Degarelix Analog
This protocol describes the manual solid-phase synthesis of a decapeptide analog of Degarelix

using Fmoc chemistry. The sequence of Degarelix is Ac-D-2Nal-D-4Cpa-D-3Pal-Ser(tBu)-

Aph(Hor)-D-Aph(Cbm)-Leu-Lys(iPr, Boc)-Pro-D-Ala-NH2.

Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids (including Fmoc-D-Aph(Cbm)-OH)

Coupling reagents: HBTU, HOBt

Base: Diisopropylethylamine (DIPEA)

Deprotection reagent: 20% piperidine in DMF

Solvents: DMF, Dichloromethane (DCM)

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

Acetic anhydride

Diethyl ether

Workflow Diagram:
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Start: Rink Amide Resin
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General workflow for solid-phase peptide synthesis.
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Procedure:

Resin Preparation: Swell Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the

Fmoc protecting group. Wash the resin thoroughly with DMF.

Amino Acid Coupling:

In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents

of HBTU, and 3 equivalents of HOBt in DMF.

Add 6 equivalents of DIPEA to activate the amino acid.

Add the activated amino acid solution to the resin and shake for 2 hours.

Wash the resin with DMF.

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, introducing Fmoc-D-

Aph(Cbm)-OH at the appropriate position.

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of

acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the

cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain

protecting groups.

Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in

cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Application 2: Potential in the Design of Dipeptidyl
Peptidase-4 (DPP-4) Inhibitors
While not yet a primary application, the structural motifs of aminophenylalanine derivatives

suggest that Fmoc-Aph(Cbm)-OH could be a valuable building block for the synthesis of novel

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1337304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DPP-4 inhibitors. DPP-4 is a therapeutic target for type 2 diabetes as it inactivates the incretin

hormones GLP-1 and GIP, which are responsible for stimulating insulin secretion.

Signaling Pathway: DPP-4 Inhibition
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Mechanism of DPP-4 inhibition for type 2 diabetes.

Rationale for Use and Synthetic Strategy
The design of potent DPP-4 inhibitors often involves incorporating specific recognition motifs

that interact with the enzyme's active site. The aminophenylalanine scaffold can serve as a

core structure for such inhibitors. The carbamoyl group of Fmoc-Aph(Cbm)-OH can potentially

form key hydrogen bond interactions within the DPP-4 active site, enhancing binding affinity.

A potential synthetic approach would involve the solid-phase or solution-phase synthesis of

small molecule libraries or peptidomimetics incorporating the Aph(Cbm) moiety.

Representative DPP-4 Inhibitors and their Potency
To provide context for the potency of DPP-4 inhibitors, the following table lists some known

inhibitors and their IC50 values.
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Inhibitor IC50 (nM) Reference

Sitagliptin 19 (General knowledge)

Vildagliptin 62 (General knowledge)

Saxagliptin 0.6 (General knowledge)

Linagliptin 1 (General knowledge)

Hypothetical Aph(Cbm)-based

Inhibitor
To be determined N/A

Conclusion
Fmoc-Aph(Cbm)-OH is a valuable and versatile building block for the synthesis of complex

peptide therapeutics. Its established role in the production of GnRH antagonists like Degarelix

highlights its importance in oncology drug development. Furthermore, its structural features

suggest promising potential for the design of novel inhibitors for other therapeutic targets, such

as DPP-4. The protocols and information provided herein serve as a comprehensive guide for

researchers to effectively utilize Fmoc-Aph(Cbm)-OH in their drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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